Sulfisoxazole acetyl

Descripción general

Descripción

El acetil sulfisoazol es un éster de sulfisoazol, que pertenece a la clase de las sulfonamidas de amplio espectro. Es un análogo sintético del ácido para-aminobenzoico (PABA) y exhibe actividad antibacteriana .

Métodos De Preparación

El acetil sulfisoazol se puede sintetizar mediante la acetilación del sulfisoazol. La reacción implica el reemplazo de un átomo de hidrógeno en el nitrógeno del sulfisoazol por un grupo acetilo. Los métodos de producción industrial suelen seguir esta ruta sintética .

Análisis De Reacciones Químicas

El acetil sulfisoazol experimenta diversas reacciones químicas, que incluyen:

Acetilación: La síntesis inicial implica la acetilación del sulfisoazol.

Inhibición Competitiva: Compite con el PABA por la enzima bacteriana dihidrofolato sintasa, previniendo la incorporación del PABA en el ácido dihidrofolico. Esta inhibición interrumpe la síntesis del ácido fólico bacteriano y la producción de purinas/pirimidinas, lo que lleva a la detención del crecimiento celular y la muerte.

Terapia Combinada: El acetil sulfisoazol se combina a menudo con la eritromicina para tratar la otitis media aguda causada por Haemophilus influenzae.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen anhídrido acético, acetilación catalizada por bases y disolventes adecuados.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Sulfisoxazole acetyl functions by inhibiting bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, which is essential for the synthesis of dihydrofolic acid. This inhibition leads to the cessation of bacterial growth and cell death .

Clinical Applications

- Urinary Tract Infections :

- Combination Therapy :

- Pediatric Use :

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract and undergoes hydrolysis to release sulfisoxazole, which is then absorbed into systemic circulation. Pharmacokinetic studies indicate that peak plasma concentrations of sulfisoxazole occur between 2 to 6 hours post-administration, with a half-life ranging from 10 to 12 hours .

Key Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Bioavailability | 95% |

| Peak Plasma Concentration | 122 - 282 mcg/mL |

| Half-Life | 10 - 12 hours |

| Protein Binding | ~85% |

| Urinary Excretion | ~97% within 48 hours |

Case Studies and Clinical Trials

- Clinical Experience :

- Renal Transplant Patients :

-

Electrochemical Analysis :

- Recent advancements have utilized electrochemical sensors for the detection of sulfisoxazole in environmental samples, indicating its potential application beyond clinical settings. These sensors demonstrated high sensitivity and specificity for detecting low concentrations of sulfisoxazole in water samples .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it can cause adverse reactions such as hypersensitivity reactions, crystalluria, and gastrointestinal disturbances. Severe reactions may include Stevens-Johnson syndrome and toxic epidermal necrolysis, although these are rare . Monitoring for adverse effects is crucial during treatment.

Mecanismo De Acción

El compuesto inhibe la dihidrofolato sintasa bacteriana, interrumpiendo la síntesis de folato. Esto lleva a una producción deteriorada de ADN y ARN, inhibiendo en última instancia el crecimiento bacteriano.

Comparación Con Compuestos Similares

Actividad Biológica

Sulfisoxazole acetyl, an ester derivative of sulfisoxazole, is a sulfonamide antibiotic with significant biological activity. It is primarily utilized in the treatment of bacterial infections, particularly in pediatric populations, and is known for its role in the prophylaxis of meningococcal meningitis and treatment of nocardiosis. This compound operates by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the production of dihydrofolic acid from para-aminobenzoic acid (PABA) .

This compound functions by competing with PABA for binding to dihydropteroate synthase, thereby blocking the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication, leading to cell death. The biological activity can be summarized as follows:

- Target Enzyme : Dihydropteroate synthase

- Mechanism : Competitive inhibition with PABA

- Effect : Inhibition of folic acid synthesis, leading to bacterial cell death

Table 1: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 0.95 ± 0.04 (oral) |

| Volume of Distribution | 10.9 ± 2.0 L (total), 136 ± 36 L (unbound) |

| Protein Binding | ~85% (primarily to albumin) |

| Metabolism | Hydrolyzed to sulfisoxazole in vivo |

| Elimination | Urinary excretion ~97% within 48 hours |

Case Study: Erythromycin-Sulfisoxazole vs Amoxicillin

A recent study compared the efficacy of a fixed combination of erythromycin ethylsuccinate and this compound against amoxicillin for treating acute otitis media (AOM) in children. The study involved 145 patients and yielded the following results:

-

Cure Rates :

- Erythromycin-sulfisoxazole: 89% (65/73)

- Amoxicillin: 83% (63/72)

-

Specific Organism Outcomes :

- For Streptococcus pneumoniae:

- Erythromycin-sulfisoxazole: 98% cure rate

- Amoxicillin: 82% cure rate

- For Streptococcus pneumoniae:

This study highlights that erythromycin-sulfisoxazole was particularly effective against ampicillin-resistant strains .

Table 2: Clinical Outcomes in AOM Treatment

| Treatment | Total Patients | Cure Rate (%) | Notable Outcomes |

|---|---|---|---|

| Erythromycin-Sulfisoxazole | 73 | 89 | High efficacy against S. pneumoniae |

| Amoxicillin | 72 | 83 | Lower efficacy against resistant strains |

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects such as hypersensitivity reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis. Other potential side effects include:

- Renal Issues : Crystalluria, renal colic

- Hematological Reactions : Agranulocytosis, aplastic anemia

- Gastrointestinal Symptoms : Nausea, vomiting

Monitoring for these adverse effects is essential during treatment .

Propiedades

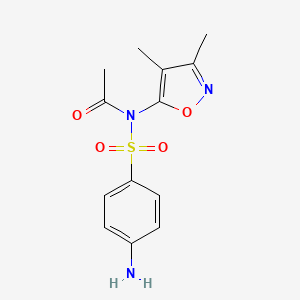

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNWFXVFBDDWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023620 | |

| Record name | Sulfisoxazole acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sulfisoxazole is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Acetyl sulfisoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80-74-0 | |

| Record name | Sulfisoxazole acetyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfisoxazole acetyl [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl sulfisoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfisoxazole acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFISOXAZOLE ACETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBT5QH3KED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sulfisoxazole Acetyl is a prodrug that is rapidly hydrolyzed to Sulfisoxazole in the body []. Sulfisoxazole, a sulfonamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) []. DHPS is crucial for the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid []. By blocking this pathway, Sulfisoxazole inhibits bacterial folic acid synthesis, which is essential for the de novo synthesis of purines and pyrimidines []. This disruption of nucleotide biosynthesis ultimately leads to bacterial growth arrest and cell death [].

ANone: While radiation exposure appears to transiently increase the extent of absorption, it negatively impacts the rate of this compound absorption [, ]. This effect is primarily attributed to a radiation-induced reduction in the gastric emptying rate, especially prominent one day post-irradiation [, ]. The slowed gastric emptying delays the drug's arrival in the small intestine, its primary absorption site, thereby reducing the overall absorption rate [, ]. Notably, this effect is not due to changes in the permeability of the gastrointestinal epithelium to this compound [, ].

ANone: Yes, the type of lipid used for this compound administration can significantly impact its bioavailability []. While lipids like hexadecane and oleyl alcohol had no effect or decreased the extent of absorption, polysorbate 80 and triolein increased it []. These findings highlight the importance of careful excipient selection during formulation to optimize this compound bioavailability [].

ANone: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the rapid and specific determination of this compound in oral suspensions []. This method, coupled with UV detection at 254 nm, is stability-indicating and offers high accuracy and precision for analyzing this compound in pharmaceutical formulations [].

ANone: Yes, this compound is often combined with Erythromycin Ethylsuccinate in a fixed-dose oral suspension marketed as Pediazole® []. This combination targets a broader spectrum of bacteria, particularly for treating acute otitis media in children [, ].

ANone: While this compound remains effective for treating various bacterial infections, the emergence of resistance is a concern. Resistance mechanisms often involve mutations in the DHPS enzyme, reducing Sulfisoxazole binding and its ability to inhibit folic acid synthesis []. This underscores the importance of monitoring resistance patterns and promoting judicious antibiotic use to preserve the efficacy of this compound and other sulfonamides.

ANone: Research suggests a possible link between this compound and changes in blood cell counts, specifically leukocytes and neutrophils []. Although not fully understood, the combination of Erythromycin Ethylsuccinate and this compound for treating acute otitis media in children was associated with a higher likelihood of absolute neutropenia compared to amoxicillin treatment []. This observation emphasizes the need for further investigation into potential hematological effects of this compound, especially in combination therapies.

ANone: Studies demonstrate that this compound undergoes saturable first-pass metabolism in rats []. This implies that the fraction of the drug metabolized during its first pass through the liver after absorption is not constant and can be influenced by factors like dose and enzymatic activity []. Understanding this phenomenon is crucial for optimizing dosing regimens and predicting individual variations in this compound pharmacokinetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.